
Diisodecyldimethylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisodecyldimethylammonium chloride is a quaternary ammonium compound widely used for its antimicrobial properties. It is known for its effectiveness against a broad spectrum of microorganisms, including bacteria, fungi, and viruses. This compound is commonly used in disinfectants, sanitizers, and antiseptics, making it a crucial component in various industries, including healthcare, agriculture, and water treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diisodecyldimethylammonium chloride is typically synthesized through the quaternization of dimethylamine with isodecyl chloride. The reaction involves the following steps:
Preparation of Dimethylamine: Dimethylamine is prepared by the reaction of methanol with ammonia in the presence of a catalyst.
Quaternization Reaction: Dimethylamine is then reacted with isodecyl chloride under controlled conditions to form this compound.
Industrial Production Methods
In industrial settings, this compound is produced in large-scale reactors where the reaction conditions are carefully monitored to ensure consistent quality and high yield. The process involves the continuous addition of reactants and the removal of by-products to maintain the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Diisodecyldimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: This compound can undergo substitution reactions where the chloride ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and silver nitrate are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxides, reduced forms of the compound, and substituted derivatives with different anions .
Aplicaciones Científicas De Investigación
Diisodecyldimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis and as a surfactant in various chemical reactions.
Biology: This compound is employed in cell culture and molecular biology for its antimicrobial properties, ensuring sterile conditions.
Medicine: It is used in disinfectants and antiseptics for surgical instruments, hospital surfaces, and wound care.
Industry: This compound is used in water treatment, agriculture, and food processing for its ability to control microbial growth
Mecanismo De Acción
The mechanism of action of diisodecyldimethylammonium chloride involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayers of the cell membrane, causing leakage of intracellular contents and subsequent cell death. This action is primarily due to the positively charged ammonium group, which interacts with the negatively charged components of the cell membrane .
Comparación Con Compuestos Similares
Similar Compounds
Didecyldimethylammonium chloride: Similar in structure but with decyl groups instead of isodecyl groups.
Benzalkonium chloride: Another quaternary ammonium compound with a benzyl group.
Cetyltrimethylammonium chloride: Contains a cetyl group instead of isodecyl groups
Uniqueness
Diisodecyldimethylammonium chloride is unique due to its specific isodecyl groups, which provide distinct antimicrobial properties and make it particularly effective in certain applications compared to its analogs .
Propiedades
Número CAS |
91490-94-7 |
|---|---|
Fórmula molecular |
C22H48ClN |
Peso molecular |
362.1 g/mol |
Nombre IUPAC |
dimethyl-bis(8-methylnonyl)azanium;chloride |
InChI |
InChI=1S/C22H48N.ClH/c1-21(2)17-13-9-7-11-15-19-23(5,6)20-16-12-8-10-14-18-22(3)4;/h21-22H,7-20H2,1-6H3;1H/q+1;/p-1 |
Clave InChI |
UINVIMVXKWJZJW-UHFFFAOYSA-M |
SMILES canónico |
CC(C)CCCCCCC[N+](C)(C)CCCCCCCC(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


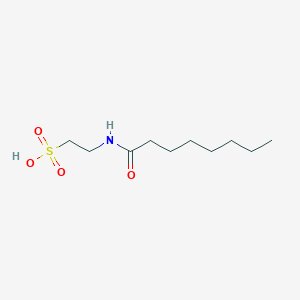
![6-(Pent-2-EN-1-YL)-1,4-dioxaspiro[4.4]non-7-ene](/img/structure/B14366495.png)
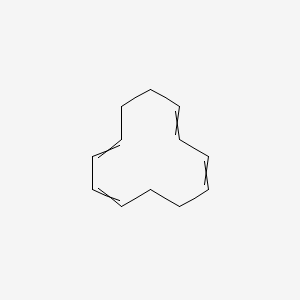

![1-Phenyl-1-sulfanylideneoctahydro-4H-1lambda~5~-cyclopenta[b]phosphinin-4-one](/img/structure/B14366506.png)
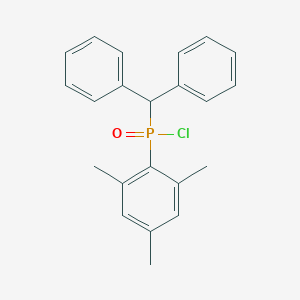
![1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B14366520.png)
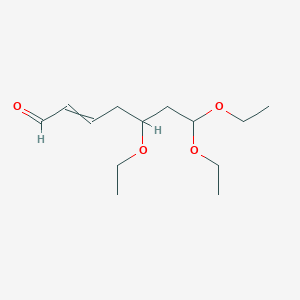
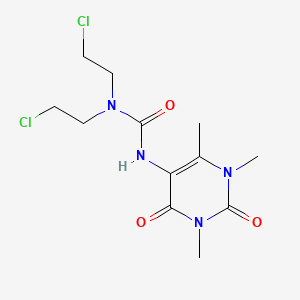
![3-[Hydroxy(phenyl)methylidene]-1-methylpyrrolo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B14366536.png)
diphenylsilane](/img/structure/B14366539.png)
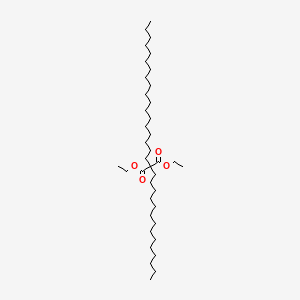
![1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14366546.png)
![3,9-Bis[2-(dodecylsulfanyl)hexyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14366557.png)
